molecular formula C40H50N8O4S B12465233 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide

Cat. No.: B12465233
M. Wt: 738.9 g/mol
InChI Key: LIOPYJQQECGBNY-UHFFFAOYSA-N
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Description

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core phenoxy and pyrazolyl structures, followed by the introduction of the morpholinyl and tetrazolyl groups. The final step involves the coupling of these intermediates to form the complete compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and pyrazolyl groups can be oxidized under specific conditions.

    Reduction: The nitro group in the tetrazolyl moiety can be reduced to an amine.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, the compound’s unique structure may offer potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the tetrazolyl group may inhibit enzyme activity by binding to the active site, while the morpholinyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide shares similarities with other compounds containing phenoxy, pyrazolyl, and tetrazolyl groups.
  • Compounds like 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-2H-pyrazol-1-yl]phenyl}butanamide are often compared based on their reactivity, stability, and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C40H50N8O4S

Molecular Weight

738.9 g/mol

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-morpholin-4-yl-3-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-1H-pyrazol-2-yl]phenyl]butanamide

InChI

InChI=1S/C40H50N8O4S/c1-7-39(3,4)28-16-21-33(32(27-28)40(5,6)8-2)52-24-12-15-34(49)41-29-17-19-31(20-18-29)47-37(50)35(36(43-47)46-22-25-51-26-23-46)53-38-42-44-45-48(38)30-13-10-9-11-14-30/h9-11,13-14,16-21,27,43H,7-8,12,15,22-26H2,1-6H3,(H,41,49)

InChI Key

LIOPYJQQECGBNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(=C(N3)N4CCOCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC

Origin of Product

United States

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